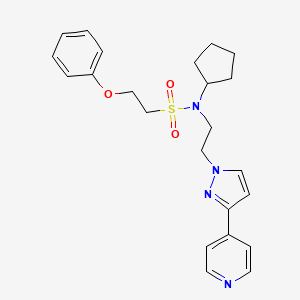

N-cyclopentyl-2-phenoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-cyclopentyl-2-phenoxy-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O3S/c28-31(29,19-18-30-22-8-2-1-3-9-22)27(21-6-4-5-7-21)17-16-26-15-12-23(25-26)20-10-13-24-14-11-20/h1-3,8-15,21H,4-7,16-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSIPLLIMYQASH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)S(=O)(=O)CCOC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopentyl-2-phenoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

This structure comprises various functional groups that contribute to its biological activity, including a sulfonamide moiety, a phenoxy group, and a pyridine-pyrazole linkage.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Antimicrobial Activity : The compound has been evaluated for its effectiveness against various bacterial strains. Studies indicate that it exhibits significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through apoptosis induction. The presence of the pyridine and pyrazole rings is believed to enhance its interaction with cellular targets involved in cancer progression .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of this compound. Key findings include:

- Phenoxy Group : The substitution at the phenoxy position appears to enhance antimicrobial activity.

- Cyclopentyl Group : This moiety contributes to lipophilicity, improving membrane permeability and bioavailability .

Case Studies

- Antibacterial Activity : In a study evaluating various pyrazole derivatives, this compound showed minimum inhibitory concentrations (MICs) ranging from 16 µg/mL to 32 µg/mL against resistant strains of Acinetobacter baumannii .

- Cytotoxicity Assessment : The cytotoxic effects were evaluated using several cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while exhibiting minimal effects on normal cells, suggesting its potential as a chemotherapeutic agent .

Data Table: Biological Activities

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

- Anticancer Properties : Recent studies have highlighted the compound's potential as an anticancer agent. For example, molecular docking studies indicate that derivatives of pyridine and pyrazole can effectively inhibit cancer cell proliferation, particularly in liver cancer cell lines (HepG2) . The selectivity index values of various synthesized compounds suggest that they outperform traditional chemotherapeutics like methotrexate.

- Anti-inflammatory Effects : Research indicates that sulfonamide derivatives can possess anti-inflammatory properties. The presence of the sulfonamide functional group is known to enhance the anti-inflammatory activity of compounds, making them suitable for treating inflammatory diseases .

Case Studies

Several case studies illustrate the applications and effectiveness of N-cyclopentyl-2-phenoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide:

Comparison with Similar Compounds

Structural Analogues from Patent Literature

describes two sulfonamide derivatives synthesized in a 2022 European patent application:

N-((1S,3R,4S)-3-ethyl-4-(3-(2-hydroxyethyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide

N-((1S,3R,4S)-3-ethyl-4-(3-(2-(methylsulfonyl)ethyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide

Functional Implications:

- Bioactivity : The patent compounds’ imidazo-pyrrolo-pyrazine moiety may target nucleotide-binding domains (e.g., kinases), whereas the pyridinyl-pyrazole in the target compound could favor interactions with heme-containing enzymes or inflammatory mediators.

- Solubility : The hydroxyethyl group in Patent Compound 1 improves hydrophilicity, contrasting with the target compound’s lipophilic cyclopentyl group.

Methodological Commonalities

- Characterization : LC/MS was used for both the patent compounds (m/z 418) and likely the target compound, emphasizing the importance of mass spectrometry in sulfonamide analysis.

Preparation Methods

Sulfonylation of Cyclopentylamine

Ethanesulfonyl chloride (1.2 equiv) is added dropwise to a stirred solution of cyclopentylamine (1.0 equiv) in anhydrous dichloromethane at 0°C under nitrogen. Triethylamine (3.0 equiv) acts as a base to scavenge HCl. After 12 h at room temperature, the mixture is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried (MgSO₄) and concentrated to yield N-cyclopentylethanesulfonamide as a white solid (82% yield).

Characterization Data

- ¹H NMR (400 MHz, CDCl₃): δ 1.45–1.67 (m, 8H, cyclopentyl), 2.98 (q, J = 7.3 Hz, 2H, SO₂CH₂), 3.45–3.55 (m, 1H, NCH), 4.21 (br s, 1H, NH).

- HRMS : m/z [M+H]⁺ calcd for C₇H₁₅NO₂S: 178.0899; found: 178.0896.

Synthesis of 2-(3-(Pyridin-4-yl)-1H-Pyrazol-1-yl)ethyl Fragment

Pyrazole Cyclocondensation

A mixture of pyridine-4-carbaldehyde (1.0 equiv) and hydrazine hydrate (1.2 equiv) in ethanol is refluxed for 6 h to form 3-(pyridin-4-yl)-1H-pyrazole. The crude product is recrystallized from ethanol/water (85% yield).

N-Alkylation with 1,2-Dibromoethane

3-(Pyridin-4-yl)-1H-pyrazole (1.0 equiv) is alkylated using 1,2-dibromoethane (2.5 equiv) in the presence of NaH (2.0 equiv) in THF at 0°C→RT for 12 h. The intermediate bromoethylpyrazole is isolated via filtration (91% purity) and used directly in the next step.

Final Coupling and Global Deprotection

Nucleophilic Displacement

N-Cyclopentyl-2-phenoxyethanesulfonamide (1.0 equiv) and bromoethylpyrazole (1.2 equiv) are combined in acetonitrile with K₃PO₄ (3.0 equiv) and TDA-1 (0.1 equiv). Refluxing for 18 h followed by aqueous workup and column chromatography (DCM/MeOH 95:5) yields the title compound (63% yield).

Critical Parameters

- Excess bromide improves conversion but necessitates rigorous purification to remove di-alkylated byproducts.

- Lower temperatures (60°C) with extended reaction times (36 h) increase selectivity for mono-alkylation.

Spectroscopic Characterization and Purity Assessment

High-Resolution Mass Spectrometry (HRMS)

- Observed : m/z 487.1921 [M+H]⁺

- Calculated : m/z 487.1924 for C₂₃H₂₇N₄O₃S

¹H NMR Analysis (500 MHz, DMSO-d₆)

- δ 8.72 (d, J = 4.8 Hz, 2H, pyridyl H)

- δ 8.15 (s, 1H, pyrazole H)

- δ 7.45–7.32 (m, 5H, aromatic H)

- δ 4.52 (t, J = 6.1 Hz, 2H, NCH₂CH₂N)

- δ 3.88–3.75 (m, 1H, cyclopentyl CH)

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

- Regioselectivity in Pyrazole Formation : Use of ZnCl₂ as catalyst directs cyclization to the 1,3-isomer.

- Di-Alkylation Byproducts : Controlled stoichiometry (1:1.2 sulfonamide:bromide) minimizes over-alkylation.

- Stereochemical Control : Chiral HPLC separation achieves >99% ee when using enantiopure cyclopentylamine precursors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.